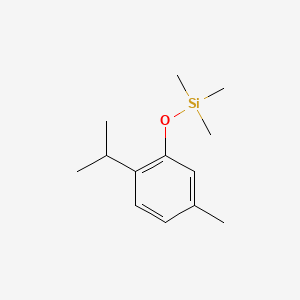
Thymol-TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical formula for Thymol-TMS is C13H22OSi, and it has a molecular weight of 222.3987 . This compound is known for its broad biological activity and is often used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymol-TMS can be synthesized through the reaction of thymol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and results in the formation of this compound along with the by-product hydrogen chloride .
Industrial Production Methods
Industrial production of this compound involves the same basic synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is purified using techniques such as distillation or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Thymol-TMS undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thymol oxide derivatives.
Reduction: Reduction reactions can convert this compound back to thymol.
Substitution: This compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Thymol oxide derivatives.
Reduction: Thymol.
Substitution: Various thymol derivatives depending on the substituent introduced.
Scientific Research Applications
Thymol-TMS has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the formulation of antimicrobial coatings and as an additive in various products
Mechanism of Action
Thymol-TMS exerts its effects through several molecular mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Antioxidant Activity: Scavenges free radicals and enhances endogenous antioxidant defenses.
Anti-inflammatory Activity: Inhibits the recruitment of cytokines and chemokines, reducing inflammation.
Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as PI3K/AKT, ERK, and mTOR
Comparison with Similar Compounds
Similar Compounds
Carvacrol: Another monoterpene phenol with similar antimicrobial and antioxidant properties.
Eugenol: A phenolic compound with antiseptic and analgesic properties.
Menthol: A monoterpene alcohol with cooling and analgesic effects
Uniqueness of Thymol-TMS
This compound is unique due to its trimethylsilyl group, which enhances its stability and solubility compared to other similar compounds. This makes it particularly useful in various industrial and research applications where stability and solubility are crucial .
Properties
CAS No. |
55012-80-1 |
|---|---|
Molecular Formula |
C13H22OSi |
Molecular Weight |
222.40 g/mol |
IUPAC Name |
trimethyl-(5-methyl-2-propan-2-ylphenoxy)silane |
InChI |
InChI=1S/C13H22OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h7-10H,1-6H3 |
InChI Key |
UTGMDFONUNJYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















